(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane is a complex organic compound with significant interest in scientific research. It is classified under the category of steroid-like compounds and is characterized by its unique molecular structure, which includes a cyclostigmastane backbone. The compound is known for its potential biological activities and applications in various fields, including pharmacology and biochemistry.
(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane falls under the classification of steroidal compounds. It is part of a larger group of compounds that exhibit structural similarities to natural steroids and can have various biological effects.
The synthesis of (3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane typically involves multi-step organic reactions that may include:
Technical details regarding specific reagents and conditions are often proprietary or vary among laboratories but generally require careful control of reaction conditions to ensure high yields and purity.
The molecular structure of (3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane can be represented as follows:
CC[C@@H](C(C)C)[C@@H]1O[C@H]1[C@@H](C)[C@H]2CC[C@H]3[C@@H]4C[C@@H](OC)[C@]56C[C@H]5CC[C@]6(C)[C@H]4CC[C@]23C
InChI=1S/C30H50O2/c1-8-20(17(2)3)27-26(32-27)18(4)22-9-10-23-21-15-25(31-7)30-16-19(30)11-14-29(30,6)24(21)12-13-28(22,23)5/h17-27H,8-16H2,1-7H3/t18-,19+,20-,21-,22+,23-,24-,25+,26-,27-,28+,29+,30-/m0/s1
.The accurate mass of the compound is approximately 442.381 g/mol. The stereochemistry is crucial for its biological activity and is indicated by the specific configurations at various chiral centers.
The compound can undergo several chemical reactions typical for steroidal compounds:
Technical details regarding these reactions often depend on the intended application and desired properties of the final product.
The mechanism of action for (3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane involves interaction with biological targets such as enzymes or receptors.
Data on specific targets and pathways are still under investigation and may vary based on experimental conditions.
Relevant data from studies indicate that proper handling and storage conditions are essential to maintain integrity .
(3alpha,5R,6beta,22S,23S)-22,23-Epoxy-6-methoxy-3,5-cyclostigmastane has potential applications in:
The ongoing research into this compound highlights its significance in understanding steroidal compounds' roles in health and disease .
CAS No.: 4021-34-5
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.:
CAS No.: 731002-50-9